Hydrophilicity Gain: XLogP3 Differential vs. 3-(2-Chloroethyl) and 3-(2-Bromoethyl) Analogs
The target compound exhibits a computed XLogP3 of -0.1, indicating substantial hydrophilicity, in contrast to its 3-(2-chloroethyl) and 3-(2-bromoethyl) counterparts, which have XLogP3 values of 1.2 and 1.3, respectively [1][2][3]. This represents a logP shift of more than one unit, which predicts markedly better aqueous solubility for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | 3-(2-chloroethyl) analog: XLogP3 = 1.2; 3-(2-bromoethyl) analog: XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = -1.3 to -1.4 log units vs. haloethyl analogs |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.04.14 |
Why This Matters
This difference directly impacts solubility-limited assays, in vivo absorption, and formulation strategies, necessitating accurate compound selection.
- [1] PubChem Compound Summary for CID 6451680, 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. View Source
- [2] PubChem Compound Summary for CID 100861, 3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. View Source
- [3] PubChem Compound Summary for CID 283274, 3-(2-bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. View Source
